4-(3-Bromophenoxy)pyrimidine
Overview
Description
“4-(3-Bromophenoxy)pyrimidine” is a pyrimidine-based compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives : A study focused on the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with different groups, including phenyl and methyl, which were further processed to produce derivatives with potential antiviral activity. Specifically, the 5-methyl derivative exhibited significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the potential of pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).
Antitumor Activity of Pyrimidine Antifolates : Another research effort synthesized 2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain, demonstrating selective inhibition of cell proliferation in tumor cells expressing folate receptors or the proton-coupled folate transporter. These compounds showed potent antitumor activity both in vitro and in vivo, indicating their potential as therapeutic agents targeting specific pathways in cancer cells (Wang et al., 2011).
Synthetic Methods for Pyrimidine Compounds : Research on the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an intermediate in small molecule anticancer drugs, established a rapid synthetic method, optimizing the process to achieve a total yield of 42.4%. This work contributes to the field of medicinal chemistry by providing efficient synthetic routes for key intermediates used in drug development (Zhou et al., 2019).
Facile Preparation of Pyrazolo[1,5-a]pyrimidines : A study introduced a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for direct sequential functionalization, offering an improvement over prior methods for incorporating multiple unique substituents into the pyrazolo[1,5-a]pyrimidine scaffold. This research contributes to the development of novel organic compounds with potential applications in drug discovery and materials science (Catalano et al., 2015).
Future Directions
Pyrimidines have piqued tremendous interest among organic and medicinal chemists due to their broad biological activity . This interest, combined with the critical functions of pyrimidine in cell proliferation and survival, suggests that the disorder of pyrimidine metabolism has been considered as a vital driver in tumor initiation and progression . Therefore, future research may focus on the development of new drug candidates using the pyrimidine scaffold to counteract medical conditions previously deemed untreatable .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a broad range of pharmacological effects, including antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Mode of Action
It is known that pyrimidines and their derivatives interact with various cellular targets, leading to a range of biological effects .
Biochemical Pathways
Pyrimidines play a significant role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Any alterations in pyrimidine metabolism can have profound effects on these pathways .
Result of Action
Pyrimidine derivatives have been associated with a range of biological and pharmacological activities .
Properties
IUPAC Name |
4-(3-bromophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYAGSOCKEGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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